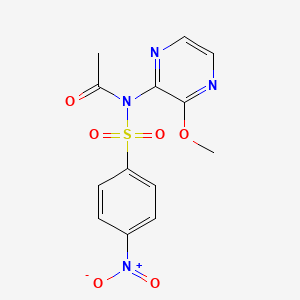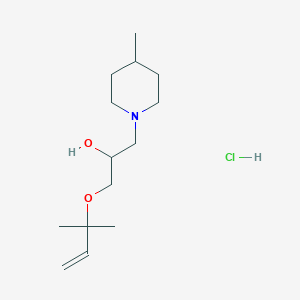
(Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid, also known as celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that was first approved by the U.S. Food and Drug Administration (FDA) in 1998. Celecoxib is used to treat a variety of conditions, including arthritis, menstrual cramps, and acute pain. The drug works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Mechanism Of Action
Celecoxib works by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and are responsible for pain, fever, and swelling. By inhibiting COX-2, (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Celecoxib has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of inflammation and pain, and the induction of apoptosis in cancer cells. Celecoxib has also been shown to have cardioprotective effects, meaning that it can protect the heart from damage caused by ischemia (a lack of blood flow to the heart).
Advantages And Limitations For Lab Experiments
Celecoxib has a number of advantages for use in lab experiments, including its ability to inhibit COX-2 activity and induce apoptosis in cancer cells. However, there are also limitations to its use, including the potential for side effects and the need for careful dosing.
Future Directions
There are a number of potential future directions for research on (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid, including its use in the treatment of cancer, its cardioprotective effects, and its potential for use in the treatment of other inflammatory conditions. Additionally, further research is needed to better understand the mechanisms of action of (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid, and to identify potential side effects and drug interactions.
Synthesis Methods
Celecoxib can be synthesized using a variety of methods, including the condensation of 4-(methanesulfonyl)benzenediazonium tetrafluoroborate with 4-acetamidophenylboronic acid, followed by the reaction of the resulting intermediate with ethyl 2-bromo-3-oxobutanoate. Another method involves the reaction of 4-(methanesulfonyl)benzenediazonium tetrafluoroborate with 4-acetamidophenylboronic acid, followed by the reaction of the resulting intermediate with ethyl 2-chloro-3-oxobutanoate.
Scientific Research Applications
Celecoxib has been extensively studied for its potential therapeutic uses, including its ability to inhibit the growth of cancer cells. Numerous studies have shown that (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and spread of tumors. Celecoxib has also been shown to have anti-angiogenic properties, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.
properties
IUPAC Name |
(Z)-4-(4-acetamidoanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12(17)18/h2-7H,1H3,(H,13,15)(H,14,16)(H,17,18)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZKIXNZGXLIKB-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2734201.png)
![7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2734206.png)
![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2734207.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2734210.png)
![3-(4-Fluorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734211.png)




![2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2734219.png)

![6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2734221.png)